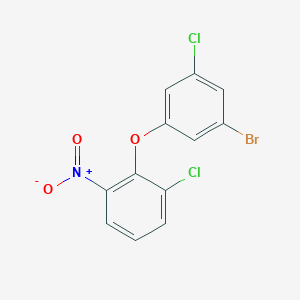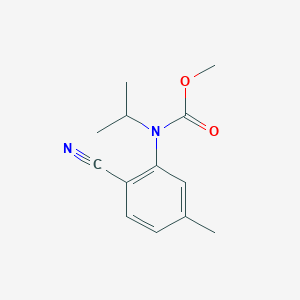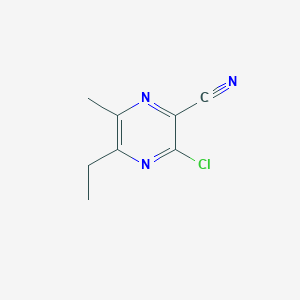![molecular formula C15H11F3O4 B8332933 Methyl 4-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8332933.png)
Methyl 4-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
描述
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group and a carboxylate ester group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybiphenyl and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions involved in the synthesis may include esterification, nucleophilic substitution, and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product.
化学反应分析
Types of Reactions
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives.
科学研究应用
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group and carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Some compounds similar to Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate include:
Methyl 4-(3-hydroxyphenyl)benzoate: This compound has a similar biphenyl structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)phenol: This compound contains the trifluoromethoxy group but differs in its overall structure and functional groups.
Uniqueness
Methyl 4-hydroxy-4’-(trifluoromethoxy)biphenyl-3-carboxylate is unique due to the presence of both the trifluoromethoxy group and the carboxylate ester group, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H11F3O4 |
|---|---|
分子量 |
312.24 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)12-8-10(4-7-13(12)19)9-2-5-11(6-3-9)22-15(16,17)18/h2-8,19H,1H3 |
InChI 键 |
QQSJZHFGVWMUKN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3']Bipyrrolidinyl-1'-yl-(4-chloromethyl-phenyl)-methanone](/img/structure/B8332868.png)


![2-i-Propylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8332889.png)



![N-[6-amino-pyridin-3-yl]-hexanamide](/img/structure/B8332921.png)





